molecular formula C17H18N4OS2 B12207383 N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))aceta mide

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))aceta mide

Cat. No.: B12207383
M. Wt: 358.5 g/mol
InChI Key: GUPOYLDVVOXVCI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a thienyl group, and a dimethylphenyl moiety. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an α,β-unsaturated ketone.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction with a thiophene derivative.

    Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction.

    Final Assembly: The final step involves the coupling of the triazole-thienyl intermediate with the dimethylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: can be compared with other similar compounds, such as:

The uniqueness of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide lies in its specific structural features and the resulting chemical properties, which distinguish it from other compounds with similar functionalities.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4OS2/c1-11-6-4-7-13(12(11)2)18-15(22)10-24-17-20-19-16(21(17)3)14-8-5-9-23-14/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

GUPOYLDVVOXVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C

Origin of Product

United States

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